2-(4-fluorophenyl)-N-(2-morpholinopyrimidin-5-yl)acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a morpholinyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, one common method involves the reaction of 4-fluoroaniline with a pyrimidine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-fluorophenyl)morpholin-3-one: This compound shares a similar fluorophenyl and morpholinyl structure but differs in its overall configuration.
(S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan-1-amine: This compound has a similar pyrimidinyl structure but includes additional functional groups.
Uniqueness
2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17FN4O2 |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C16H17FN4O2/c17-13-3-1-12(2-4-13)9-15(22)20-14-10-18-16(19-11-14)21-5-7-23-8-6-21/h1-4,10-11H,5-9H2,(H,20,22) |
InChI Key |
DEOACBKIQAFXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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